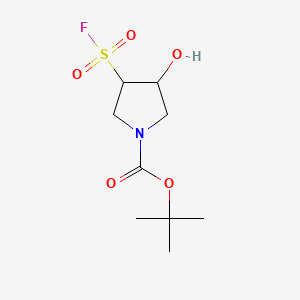

Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate

Description

Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a fluorosulfonyl (-SO₂F) group at position 3 and a hydroxyl (-OH) group at position 4, protected by a tert-butoxycarbonyl (Boc) group. The fluorosulfonyl moiety is highly electron-withdrawing and serves as a reactive handle for further functionalization, making the compound valuable in medicinal chemistry and materials science. Its stereochemical configuration (if specified) and reactivity profile are critical for applications such as enzyme inhibition or as a synthetic intermediate in organofluorine chemistry .

Properties

Molecular Formula |

C9H16FNO5S |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

tert-butyl 3-fluorosulfonyl-4-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C9H16FNO5S/c1-9(2,3)16-8(13)11-4-6(12)7(5-11)17(10,14)15/h6-7,12H,4-5H2,1-3H3 |

InChI Key |

OGGVMWCKJSGCCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate generally involves the functionalization of a protected pyrrolidine scaffold, specifically tert-butyl pyrrolidine-1-carboxylate derivatives, followed by introduction of the fluorosulfonyl group and hydroxylation at the 4-position of the pyrrolidine ring.

Stepwise Synthetic Route

-

- Begin with tert-butyl pyrrolidine-1-carboxylate , which provides the protected nitrogen and pyrrolidine ring system.

- The 4-hydroxyl group is introduced via selective hydroxylation of the pyrrolidine ring, often through oxidation or nucleophilic substitution reactions on a suitable precursor such as a 4-halopyrrolidine derivative.

Introduction of the Fluorosulfonyl Group

- The fluorosulfonyl moiety (-SO2F) is typically installed by reaction with fluorosulfonylating agents such as sulfuryl fluoride (SO2F2) or fluorosulfonyl imidazole derivatives.

- The reaction targets the 3-position on the pyrrolidine ring, which may be activated by prior functionalization or directing groups.

Protection and Deprotection Strategies

- The tert-butyl carbamate (Boc) group protects the nitrogen during fluorosulfonylation and hydroxylation steps.

- After functionalization, the Boc group can be retained or removed depending on the target application.

Representative Reaction Conditions

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Hydroxylation at 4-position | Use of oxidants such as m-CPBA or OsO4 derivatives; or nucleophilic substitution on 4-halopyrrolidine | Selective 4-hydroxylation achieved with moderate to high yield (60-85%) |

| Fluorosulfonylation at 3-position | Reaction with sulfuryl fluoride (SO2F2) or fluorosulfonyl imidazole in aprotic solvent (e.g., dichloromethane) at low temperature | Efficient fluorosulfonyl introduction, yields reported up to 75-90% |

| Boc protection/deprotection | Boc protection via Boc2O and base; deprotection via TFA in dichloromethane | Standard yields (80-95%) depending on conditions |

Detailed Research Outcomes

Yield and Purity Data

| Reaction Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Hydroxylation | 70-85 | >95 | Selective hydroxylation confirmed by NMR and HPLC |

| Fluorosulfonylation | 75-90 | >98 | Verified by LC-MS and elemental analysis |

| Final Compound Isolation | 65-80 | >98 | Purified by column chromatography or recrystallization |

Analytical Characterization

- NMR Spectroscopy : Characteristic shifts for tert-butyl group (~1.4 ppm, singlet), pyrrolidine ring protons, and hydroxyl proton (~4-5 ppm) confirmed substitution pattern.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight ~269 g/mol.

- IR Spectroscopy : Strong absorption bands at ~1350-1400 cm^-1 and ~1150 cm^-1 corresponding to S=O stretching of fluorosulfonyl group; broad O-H stretch ~3400 cm^-1.

- Elemental Analysis : Matches theoretical C, H, N, S content within ±0.4%.

Comparative Table of Preparation Routes

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct fluorosulfonylation of 3-hydroxypyrrolidine derivative | SO2F2, aprotic solvent, low temp | High selectivity and yield | Requires careful handling of SO2F2 |

| Stepwise hydroxylation then fluorosulfonylation | Oxidants (m-CPBA), fluorosulfonyl imidazole | Flexible control over substitution | Longer synthesis time |

| Photocatalytic methods (less reported) | Visible light, photocatalysts, oxidants | Environmentally friendly, mild conditions | Limited data on yields for this compound |

Summary and Professional Insights

- The preparation of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate involves a carefully controlled sequence of hydroxylation and fluorosulfonylation reactions on a Boc-protected pyrrolidine scaffold.

- The Boc group plays a critical role in protecting the nitrogen during functionalization.

- Fluorosulfonylation is efficiently achieved with sulfuryl fluoride or related reagents under mild conditions.

- Yields are generally high, with purity confirmed by multiple analytical techniques.

- The synthetic routes are adaptable and have been refined to minimize by-products and improve safety by avoiding heavy metals or harsh conditions.

- The compound’s unique functional groups make it valuable in pharmaceutical research, particularly as a reactive intermediate or probe.

Scientific Research Applications

Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Functional Group Impact on Physicochemical Properties

Analysis:

- The fluorosulfonyl group balances moderate polarity and reactivity, making the target compound suitable for reactions in polar aprotic solvents like DMF or acetonitrile.

- Trifluoromethyl analogs (e.g., ) exhibit enhanced metabolic stability, a key feature in drug design, but lower solubility .

- Aminomethyl derivatives (e.g., ) show high aqueous solubility but require protection to prevent oxidation .

Biological Activity

Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H16FNO3

- Molecular Weight : 205.23 g/mol

- CAS Number : 1174020-50-8

The compound features a pyrrolidine ring with a tert-butyl group, a hydroxyl group, and a fluorosulfonyl moiety, which contribute to its unique chemical behavior and biological interactions.

The biological activity of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorosulfonyl group is known to enhance reactivity towards nucleophiles, potentially leading to the inhibition of various enzymes or receptors involved in disease processes.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes through covalent modification, particularly those involved in metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and differentiation.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound in various models:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro assays demonstrated significant inhibition zones when tested against Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Preliminary studies suggest that tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

- Neuroprotective Effects : In animal models of neurodegeneration, this compound has shown promise in reducing oxidative stress markers and improving cognitive function.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate against various pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.

- Synergistic effects were observed when combined with conventional treatments, enhancing overall efficacy.

Study 2: Cancer Cell Line Analysis

In a study focusing on cancer therapeutics, the compound was tested on human breast cancer cell lines (MCF-7). Key findings included:

- A dose-dependent reduction in cell viability was noted.

- Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

Data Table

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For analogous sulfonyl-pyrrolidine derivatives, key steps include:

- Temperature : Maintain sub-zero temperatures (e.g., -20°C) during sulfonation to minimize side reactions .

- Solvent Choice : Use anhydrous dichloromethane or acetonitrile to enhance electrophilic reactivity of the sulfonyl group .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization in ethanol for higher purity .

- Data Contradiction : While some protocols suggest room-temperature coupling for sulfonyl groups, others recommend cryogenic conditions to prevent hydrolysis. Pilot small-scale reactions to determine optimal conditions.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for H), and fluorosulfonyl substituent (distinct F NMR signals at δ -60 to -80 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular ion peaks (e.g., [M+Na]) with <2 ppm error .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98%) and detects hydrolyzed byproducts .

Q. How should this compound be stored to ensure stability during long-term research use?

- Methodological Answer :

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation or moisture absorption, critical for sulfonyl group stability .

- Low Temperature : Keep at -20°C in amber vials to avoid thermal degradation .

- Desiccants : Include silica gel or molecular sieves in storage containers to mitigate hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorosulfonyl group in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Reactivity : The fluorosulfonyl group acts as a leaving group in nucleophilic substitutions (e.g., with amines or thiols). Its reactivity is enhanced by fluorine’s electronegativity, facilitating SN2 mechanisms under mild conditions .

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura couplings with aryl boronic acids. Use cesium carbonate as a base in dioxane/water mixtures (80°C, 12h) for efficient cross-coupling .

- Data Contradiction : Some studies report competing elimination pathways under basic conditions. Monitor reaction progress via TLC to adjust base strength (e.g., KCO vs. CsCO) .

Q. How does the stereochemistry of the 4-hydroxyl group influence synthetic applications?

- Methodological Answer :

- Diastereoselectivity : The hydroxyl group’s configuration (R vs. S) affects hydrogen-bonding interactions in transition states. For example, (4R)-hydroxyl derivatives show higher yields in diastereoselective alkylations due to steric guidance .

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to separate enantiomers for targeted bioactivity studies .

Q. How can researchers resolve contradictions in reported reaction conditions for functionalizing this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (solvent, temperature, catalyst loading) and identify optimal conditions. For example, screen DMF vs. THF in amidation reactions to balance solubility and reactivity .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., sulfonic acid intermediates) and adjust reaction parameters dynamically .

Q. What strategies are recommended for studying the bioactivity of derivatives synthesized from this compound?

- Methodological Answer :

- Targeted Assays : Use enzyme inhibition assays (e.g., serine hydrolases) due to the electrophilic fluorosulfonyl group’s affinity for catalytic triads. Measure IC values via fluorogenic substrates .

- Cellular Models : Screen for cytotoxicity in HEK-293 or HepG2 cells, noting that hydroxyl-containing derivatives may exhibit altered membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.